6-(4-Hydroxypiperidin-1-YL)pyridine-3-carbaldehyde is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a hydroxypiperidine moiety and an aldehyde functional group, making it of interest in organic synthesis and medicinal chemistry. It is classified as an aromatic aldehyde due to the presence of the aldehyde group attached to a pyridine ring.
The compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a heterocyclic compound due to the presence of nitrogen in the pyridine and piperidine rings. Its molecular formula is , with a molecular weight of approximately 206.24 g/mol. The IUPAC name reflects its structure, indicating the presence of both a hydroxyl group on the piperidine and an aldehyde on the pyridine.
The synthesis of 6-(4-Hydroxypiperidin-1-YL)pyridine-3-carbaldehyde typically involves several key steps:
In industrial settings, continuous flow reactors may be utilized to enhance yield and purity, while purification techniques such as recrystallization are employed to isolate the final product effectively.
The molecular structure of 6-(4-Hydroxypiperidin-1-YL)pyridine-3-carbaldehyde can be represented as follows:
CC1CN(CCO1)C2=NC=C(C=C2)C=O
This structure includes a pyridine ring with an aldehyde group at position 3 and a hydroxypiperidine substituent at position 6.
The compound's InChI key is ARTADVCWRFGOFY-UHFFFAOYSA-N
, which can be used for database searches to find more information about its properties and applications.
6-(4-Hydroxypiperidin-1-YL)pyridine-3-carbaldehyde can undergo several significant chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-(4-Hydroxypiperidin-1-YL)pyridine-3-carbaldehyde largely depends on its application in biological systems. For example, in biochemical assays, it may interact with specific enzymes or receptors, potentially altering their activity through covalent bonding with nucleophilic residues in proteins. The hydroxypiperidine component may enhance binding affinity due to its ability to form hydrogen bonds or participate in hydrophobic interactions.
The compound's melting point and boiling point data are crucial for practical applications but are not specified in available literature. Further experimental determination may be necessary for precise values.
6-(4-Hydroxypiperidin-1-YL)pyridine-3-carbaldehyde has several scientific uses:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0